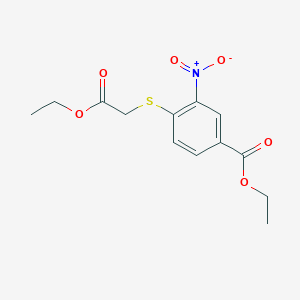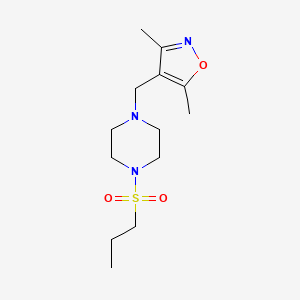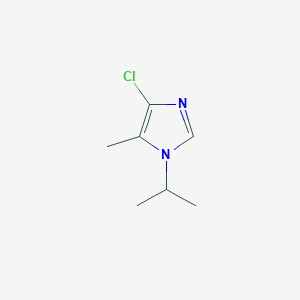
4-chloro-1-isopropyl-5-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-isopropyl-5-methyl-1H-imidazole, also known as Cl-IMI, is a heterocyclic organic compound that belongs to the imidazole family. It is a white crystalline solid that is soluble in water and organic solvents. Cl-IMI has been extensively studied for its potential use in various scientific research applications.
作用機序
4-chloro-1-isopropyl-5-methyl-1H-imidazole inhibits CDK5 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are critical for neuronal development and function. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the phosphorylation of tau protein, a protein that is critical for the formation of neurofibrillary tangles in Alzheimer's disease. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is critical for neuronal survival and function. Additionally, this compound has been shown to decrease the levels of reactive oxygen species (ROS), which are implicated in various neurodegenerative disorders.
実験室実験の利点と制限
4-chloro-1-isopropyl-5-methyl-1H-imidazole has several advantages for lab experiments. It is a potent and selective inhibitor of CDK5, making it a valuable tool for studying the role of CDK5 in neuronal development and function. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to using this compound in lab experiments. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-chloro-1-isopropyl-5-methyl-1H-imidazole. One potential direction is to further investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another potential direction is to investigate its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
4-chloro-1-isopropyl-5-methyl-1H-imidazole can be synthesized by the reaction of 4-chloro-1H-imidazole with isopropylmagnesium bromide and methyl iodide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is then purified by recrystallization.
科学的研究の応用
4-chloro-1-isopropyl-5-methyl-1H-imidazole has been studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a critical role in neuronal development and function. CDK5 has also been implicated in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has been shown to inhibit CDK5 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of these disorders.
特性
IUPAC Name |
4-chloro-5-methyl-1-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCFEBMQQBPTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


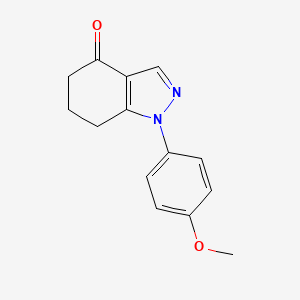
![N-(3-acetylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2653077.png)
![N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2653078.png)
![N-[2-(morpholine-4-sulfonyl)ethyl]acetamide](/img/structure/B2653079.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5-bromofuran-2-carboxylate](/img/structure/B2653080.png)
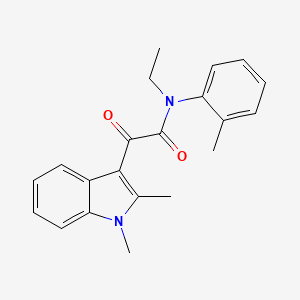
![N-(furan-2-ylmethyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methylphenyl)propanamide](/img/structure/B2653085.png)
![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2653086.png)
![N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2653087.png)
![2-Chloro-N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2653091.png)

